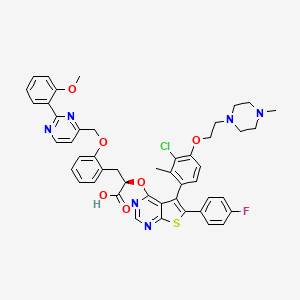

(R)-MIK665

説明

特性

IUPAC Name |

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYIMGFMRFVOMB-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H44ClFN6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-MIK665: A Technical Guide to its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the mechanism of action of (R)-MIK665 (also known as S64315), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Contrary to potential misconceptions, (R)-MIK665 is not a SMAC mimetic targeting IAP proteins, but a BH3 mimetic that specifically engages the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in various hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy. (R)-MIK665 restores the natural process of programmed cell death by selectively binding to Mcl-1, thereby unleashing pro-apoptotic effector proteins. This document details the molecular interactions, signaling cascades, and key experimental data supporting the pro-apoptotic function of (R)-MIK665, intended to serve as a comprehensive resource for professionals in the field of cancer research and drug development.

Core Mechanism of Action: Selective Mcl-1 Inhibition

(R)-MIK665 functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA). These proteins are the natural antagonists of anti-apoptotic Bcl-2 family members, including Mcl-1, Bcl-2, and Bcl-xL. In many cancers, the balance is tipped towards survival by the overexpression of these anti-apoptotic proteins, which sequester pro-apoptotic effector proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

(R)-MIK665 selectively binds with high affinity to a hydrophobic groove on Mcl-1, the same site that Mcl-1 uses to bind and neutralize pro-apoptotic proteins. By occupying this groove, (R)-MIK665 competitively displaces pro-apoptotic proteins, particularly BAK. This liberation of BAK allows it to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This initiates a caspase cascade that culminates in the execution of apoptosis.[1][2] This mechanism is critically dependent on the presence of BAX and BAK.[1]

Signaling Pathway Diagram

Caption: Mechanism of (R)-MIK665-induced apoptosis via selective Mcl-1 inhibition.

Quantitative Data

The efficacy and selectivity of (R)-MIK665 are defined by its binding affinity for Mcl-1 and its reduced affinity for other Bcl-2 family proteins.

Table 1: Binding Affinity of (R)-MIK665 and Related Compounds to Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity vs. Mcl-1 | Reference |

| (R)-MIK665 (S64315) | Mcl-1 | 0.048 - 1.2 | - | [1][3] |

| Bcl-2 | > 4,750 | > 3,958x | [2][4] | |

| Bcl-xL | > 2,060 | > 1,716x | [2][4] | |

| Bcl-w | > 10,870 | > 9,058x | [2] | |

| S63845 (Predecessor) | Mcl-1 | < 1.2 | - | [4] |

| Bcl-2 | No discernible binding | Highly Selective | [4] | |

| Bcl-xL | No discernible binding | Highly Selective | [4] |

Note: Data is compiled from multiple sources and assays, which may account for variations in reported values. The high Kᵢ values for other Bcl-2 family members indicate very weak or no significant binding.

Table 2: In Vitro Cellular Activity of (R)-MIK665

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| H929 | Multiple Myeloma | 250 | |

| AMO-1 | Multiple Myeloma | < 100 | [2] |

| Various Hematologic Tumor Cell Lines | AML, Lymphoma, MM | Potent activity reported | [1] |

Experimental Protocols

The characterization of (R)-MIK665's pro-apoptotic activity relies on a suite of standard and specialized assays. Below are detailed methodologies for key experiments.

Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of (R)-MIK665 (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA followed by neutralization with media). Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for compensation and gating.

Experimental Workflow Diagram:

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Caspase Activity Assay (Caspase-Glo® 3/7)

This luminescent assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence). When cleaved by active caspase-3 or -7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to caspase activity.

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate (e.g., 10,000 cells/well in 100 µL of medium).

-

Treatment: Treat cells with (R)-MIK665 at desired concentrations and time points (e.g., 6, 12, 24 hours).

-

Assay: Allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Detection of PARP Cleavage by Western Blot

This assay provides biochemical evidence of caspase-3 activity.

Principle: Poly(ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is a primary substrate for active caspase-3. During apoptosis, PARP is cleaved into an 89 kDa fragment. Western blotting with an antibody that recognizes both full-length and cleaved PARP allows for visualization of this event.

Protocol:

-

Cell Treatment and Lysis: Treat cells with (R)-MIK665 as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel (e.g., 10% gel).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C. Also probe a separate blot or the same blot (after stripping) for a loading control like β-actin or GAPDH.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates apoptosis.

Conclusion and Future Directions

(R)-MIK665 is a highly potent and selective Mcl-1 inhibitor that induces apoptosis through the intrinsic, mitochondrial pathway. Its mechanism is well-defined and relies on the displacement of pro-apoptotic proteins from Mcl-1, leading to BAX/BAK-mediated mitochondrial outer membrane permeabilization and subsequent caspase activation. The quantitative data underscores its high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for minimizing off-target effects. The provided experimental protocols offer a robust framework for assessing the pro-apoptotic activity of (R)-MIK665 and similar compounds. While promising, the clinical development of Mcl-1 inhibitors, including (R)-MIK665, has encountered challenges such as on-target cardiotoxicity, highlighting the need for further research into therapeutic windows and combination strategies. Future investigations will likely focus on identifying predictive biomarkers of response and resistance, and on rational combinations, such as with Bcl-2 inhibitors like venetoclax, to enhance efficacy and overcome resistance mechanisms in targeted patient populations.

References

(R)-MIK665: A Technical Guide to a Selective Mcl-1 Inhibitor for Inducing Bax/Bak-Dependent Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family. Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of this family, and its amplification or overexpression is a common mechanism of therapeutic resistance. (R)-MIK665 (also known as S64315) is a potent and highly selective small-molecule inhibitor of Mcl-1.[1][2] This document provides a comprehensive technical overview of (R)-MIK665, detailing its mechanism of action within the intrinsic apoptosis pathway, summarizing key quantitative data, outlining relevant experimental protocols, and reviewing its clinical development status. (R)-MIK665 acts by binding to Mcl-1 with sub-nanomolar affinity, thereby disrupting its ability to sequester pro-apoptotic proteins.[1] This leads to the activation of the effector proteins Bax and Bak, culminating in mitochondrial outer membrane permeabilization (MOMP) and caspase-mediated cell death.[1]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic apoptosis pathway is a critical process for cellular homeostasis, eliminating damaged or unwanted cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which can be categorized into three functional groups:

-

Anti-apoptotic Proteins: These include Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. They prevent apoptosis by binding to and sequestering pro-apoptotic members. Mcl-1 is frequently overexpressed in various cancers, promoting tumor cell survival.[2]

-

Pro-apoptotic Effector Proteins: Bax and Bak are the central executioners of the intrinsic pathway.[3] Upon activation, they oligomerize in the mitochondrial outer membrane, forming pores (MOMP) that release cytochrome c and other pro-apoptotic factors into the cytoplasm.[4]

-

BH3-only Proteins: This group includes proteins like Bim, Puma, Noxa, Bad, and Bid. They act as sensors of cellular stress and damage. Upon activation, they either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

Under normal conditions, anti-apoptotic proteins like Mcl-1 sequester BH3-only proteins and prevent the activation of Bax and Bak. Apoptotic stimuli trigger the upregulation or activation of BH3-only proteins, which titrate the anti-apoptotic proteins, freeing Bax and Bak to execute cell death.

Figure 1: The Bcl-2 Family Regulated Apoptosis Pathway.

(R)-MIK665: Mechanism of Action

(R)-MIK665 is a BH3-mimetic drug designed to selectively target Mcl-1.[5] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing Mcl-1 from sequestering pro-apoptotic BH3-only proteins like Noxa and Bim. This displacement frees these activator proteins to directly engage and activate Bax and Bak.[1] The activation of Bax/Bak is a dose-dependent effect of (R)-MIK665 treatment.[1] This leads to oligomerization, MOMP, cytochrome c release, subsequent caspase activation, PARP cleavage, and ultimately, apoptosis.[1]

Figure 2: Mechanism of Action of (R)-MIK665.

Quantitative Data Summary

(R)-MIK665 demonstrates high potency and selectivity for Mcl-1 in biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Potency of (R)-MIK665

| Parameter | Target | Value | Assay Type | Reference |

|---|---|---|---|---|

| Ki | Human Mcl-1 | 0.048 nM | Not Specified | [1] |

| Ki | Mcl-1 | 1.2 nM | Cell-free assay | [6] |

| IC50 | Mcl-1 | 1.81 nM | Not Specified | [7] |

| IC50 | Mcl-1 | 3-6 nM | Displacement assay |[5] |

Table 2: Cellular Activity of (R)-MIK665 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|

| H929 | Multiple Myeloma | 250 nM | [7] |

| Leukocytes (Healthy) | Normal | 36.4 - 192 nM | [8] |

| Lymphocytes (Healthy) | Normal | 32.1 - 204.5 nM |[8] |

(Note: The activity of (R)-MIK665 has been demonstrated across a diverse panel of human hematological tumor cell lines, including those from Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM).[1])

Key Experimental Protocols

The evaluation of (R)-MIK665's pro-apoptotic activity involves a series of standard in vitro assays.

Figure 3: General Experimental Workflow for MIK665 Evaluation.

Protocol: Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of (R)-MIK665.

-

Cell Plating: Seed hematological cancer cells (e.g., H929) in 96-well opaque plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2x serial dilution of (R)-MIK665 in culture medium. A typical concentration range might be 1 nM to 10 µM.[7]

-

Treatment: Add 100 µL of the 2x compound dilutions to the cells. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

-

Lysis and Detection: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol: Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a direct indicator of apoptosis.

-

Cell Plating and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol.

-

Incubation: Incubate the plates for a shorter duration, typically 6-24 hours, to capture the peak of caspase activation.[6]

-

Assay: Add a caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7 Assay) to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

-

Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

-

Analysis: Express results as fold-change in caspase activity relative to vehicle-treated controls.

Protocol: Western Blot for Cleaved PARP

This protocol provides qualitative and semi-quantitative evidence of apoptosis through the detection of PARP cleavage, a downstream event of caspase activation.[1]

-

Cell Culture and Lysis: Culture cells in 6-well plates and treat with (R)-MIK665 at various concentrations (e.g., 100 nM, 500 nM, 1 µM) for 24 hours. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of an 89 kDa cleaved PARP fragment indicates apoptosis.

Clinical Development Overview

(R)-MIK665 (S64315) has been investigated in several Phase I and Phase I/II clinical trials for the treatment of hematological malignancies.

-

Indications: Studies have focused on patients with relapsed or refractory Multiple Myeloma (MM), lymphoma (including Diffuse Large B-Cell Lymphoma, DLBCL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndrome (MDS).[1][10][11]

-

Administration: The drug is administered intravenously.[11]

-

Trial Objectives: The primary goals of these early-phase trials are to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and to determine the maximum tolerated dose (MTD) or recommended dose for expansion (RDE).[10][11]

-

Combinations: Given the mechanisms of resistance in cancer, (R)-MIK665 is also being explored in combination with other targeted agents, such as the Bcl-2 inhibitor venetoclax, to achieve synergistic anti-tumor responses.[1][9] Studies have shown that combining Mcl-1 and Bcl-2 inhibitors can produce strong and durable anti-tumor effects.[1]

Conclusion

(R)-MIK665 is a potent and selective Mcl-1 inhibitor that effectively triggers the Bax/Bak-dependent intrinsic apoptosis pathway. Its sub-nanomolar affinity for Mcl-1 allows for the efficient liberation of pro-apoptotic BH3-only proteins, leading to robust cell killing in Mcl-1-dependent hematological malignancies. The quantitative data underscores its potency, and established experimental protocols allow for reliable characterization of its cellular effects. Ongoing clinical trials will continue to define its therapeutic potential, both as a single agent and in combination therapies, for patients with difficult-to-treat cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAX-dependent mitochondrial pathway mediates the crosstalk between ferroptosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Facebook [cancer.gov]

(R)-MIK665: A Potent and Selective Mcl-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic pathway of apoptosis.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, and is associated with tumor cell survival and resistance to conventional chemotherapies.[1] (R)-MIK665 represents a promising therapeutic strategy by selectively targeting Mcl-1, thereby restoring the natural process of programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of (R)-MIK665.

Chemical Structure and Properties

(R)-MIK665 is a complex heterocyclic molecule with the systematic IUPAC name (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy]-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | [1][3] |

| Synonyms | S64315, S-64315, MIK665 | [1][3] |

| CAS Number | 1799631-75-6 | [3][4][5][6][7][8] |

| Molecular Formula | C47H44ClFN6O6S | [3][4][5][6][7][8] |

| Molecular Weight | 875.41 g/mol | [3][4][5][7][8] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [5][9] |

| Storage | Store at -20°C for long-term | [10] |

Mechanism of Action and Signaling Pathway

(R)-MIK665 exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the Mcl-1 protein with high affinity. This binding event competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax. In cancer cells that are dependent on Mcl-1 for survival, this inhibition leads to the liberation and activation of Bak and Bax.

Activated Bak and Bax then oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.

Caption: Signaling pathway of (R)-MIK665-induced apoptosis.

Quantitative Data

The biological activity of (R)-MIK665 has been characterized in various assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (Mcl-1) | 1.2 nM | Cell-free assay | |

| IC50 (Mcl-1) | 1.81 nM | - | [4] |

| IC50 (H929 cells) | 250 nM | Human multiple myeloma cell line | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of (R)-MIK665.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of (R)-MIK665 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

(R)-MIK665 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of (R)-MIK665 in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted (R)-MIK665 solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PARP Cleavage

This protocol describes the detection of the 89 kDa cleaved fragment of PARP, a hallmark of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-MIK665 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

(R)-MIK665 formulation for in vivo administration

-

Calipers

Procedure:

-

Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer (R)-MIK665 intravenously or via another appropriate route according to the desired dosing schedule. The control group should receive the vehicle.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

Visualizations

Experimental Workflow for Efficacy Assessment

References

- 1. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]

- 2. biocare.net [biocare.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Caspase 3/7 Activity [protocols.io]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

(R)-MIK665: An In-Depth Technical Profile of a Selective Mcl-1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-MIK665 (also known as S64315) is a potent, highly selective, small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Its overexpression is a common survival mechanism in various cancers, particularly hematologic malignancies, and is associated with tumor progression and resistance to chemotherapy.[1] (R)-MIK665 binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering Bax/Bak-dependent apoptosis in Mcl-1-dependent cancer cells.[2][3] This document provides a comprehensive technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies related to (R)-MIK665.

Target Selectivity Profile

(R)-MIK665 was developed through a fragment-based, structure-guided drug discovery program to ensure high potency for Mcl-1 and significant selectivity over other anti-apoptotic Bcl-2 family members.[2][3] This selectivity is crucial for minimizing off-target effects and potential toxicities. The binding affinities were primarily determined using competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The selectivity of (R)-MIK665's predecessor, S63845, was established with no significant binding observed for Bcl-2 or Bcl-xL.[4] (R)-MIK665 maintains this high selectivity while exhibiting improved potency against Mcl-1.[3]

| Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity (Fold vs. Mcl-1) |

| Mcl-1 (Human) | 0.048 [2][3] | - |

| Bcl-2 | >10,000 | >208,000 |

| Bcl-xL | >10,000 | >208,000 |

| Bcl-w | Not Reported (Expected to be high) | - |

| Bfl-1/A1 | Not Reported (Expected to be high) | - |

| *Data inferred from the predecessor compound S63845, which shows no binding to Bcl-2 or Bcl-xL at concentrations up to 10,000 nM.[4] (R)-MIK665 was developed from this scaffold and is reported to be highly selective.[3] |

Mechanism of Action: Induction of Intrinsic Apoptosis

(R)-MIK665 functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on the Mcl-1 protein, displacing pro-apoptotic "activator" proteins (e.g., Bim, Puma) and "effector" proteins (Bak, Bax) that are sequestered by Mcl-1 in cancer cells. The liberation of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade (e.g., Caspase-9, Caspase-3) and culminating in programmed cell death.[2][5]

References

- 1. Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MIK665: A Potent Mcl-1 Inhibitor for Inducing Apoptosis in Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-MIK665 (also known as S64315) is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many hematologic malignancies and is associated with resistance to conventional therapies. (R)-MIK665, a BH3 mimetic, selectively binds to the BH3-binding groove of Mcl-1 with high affinity, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the preclinical data on (R)-MIK665, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of (R)-MIK665 as a promising therapeutic agent for hematologic cancers.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with a delicate balance between pro- and anti-apoptotic members determining cell fate.[1] In many hematologic malignancies, such as acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma, cancer cells evade apoptosis by overexpressing anti-apoptotic proteins, including Mcl-1.[1][2] Mcl-1 is frequently implicated in tumor progression and resistance to chemotherapy, making it a prime target for therapeutic intervention.[3]

(R)-MIK665 is a next-generation, highly selective Mcl-1 inhibitor that has demonstrated significant pro-apoptotic activity in a wide range of hematologic cancer models.[2][4] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical evaluation of (R)-MIK665.

Mechanism of Action

(R)-MIK665 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa). It binds with sub-nanomolar affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic effector proteins Bak and Bax.[2][3] Once liberated, Bak and Bax oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]

Caption: Signaling Pathway of (R)-MIK665-induced Apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of (R)-MIK665 from preclinical studies.

Table 1: Binding Affinity and In Vitro Potency of (R)-MIK665

| Parameter | Value | Reference |

| Mcl-1 Binding Affinity (Ki) | 0.048 nM | [2] |

| Mcl-1 Inhibition (IC50) | 1.81 nM | [5] |

| H929 (Multiple Myeloma) Cell Viability (IC50) | 250 nM | [5] |

Table 2: In Vitro Efficacy of (R)-MIK665 in Primary AML Samples

| Cell Population | Response Group | Relative IC50 (nM) |

| Leukocytes | Sensitive | 5.4 |

| Intermediate | 45 | |

| Resistant | 134.8 | |

| Blast Cells | Sensitive | 2.0 |

| Intermediate | 44.1 | |

| Resistant | 158.4 | |

| Monocytes | Sensitive | 3.8 |

| Intermediate | 14.5 | |

| Resistant | 22.9 | |

| Lymphocytes | Sensitive | 52.6 |

| Intermediate | 97.3 | |

| Resistant | 84.5 |

Table 3: In Vivo Efficacy of (R)-MIK665 in a Hematologic Malignancy Xenograft Model

| Animal Model | Dosing Regimen | Outcome | Reference | |---|---|---| | Female CB-17 SCID Mice with H929 cells | 12.5 mg/kg, intravenous | Not specified |[6] | | Immuno-compromised mice and rats | Various intravenous dosing regimens | Complete regression of established tumors |[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate (R)-MIK665.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in hematologic malignancy cell lines treated with (R)-MIK665 using flow cytometry.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Materials:

-

Hematologic malignancy cell line of interest (e.g., MOLM-13, MV-4-11, H929)

-

(R)-MIK665

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.

-

Treatment: Treat cells with various concentrations of (R)-MIK665 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Mcl-1 and Cleaved PARP

This protocol details the detection of Mcl-1 protein levels and the apoptosis marker, cleaved PARP, in cells treated with (R)-MIK665.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-Mcl-1, anti-cleaved PARP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (R)-MIK665 in a hematologic malignancy xenograft model.

Caption: Workflow for an In Vivo Xenograft Study.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Hematologic malignancy cell line (e.g., MOLM-13, MV-4-11)

-

(R)-MIK665 formulated for intravenous (i.v.) injection

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days.

-

Randomization: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.

-

Treatment Administration: Administer (R)-MIK665 intravenously at a specified dose and schedule (e.g., 25 mg/kg, once weekly). The control group receives a vehicle control.[7]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Synergistic Combinations

A significant area of investigation for (R)-MIK665 is its use in combination with other anti-cancer agents, particularly the Bcl-2 inhibitor, venetoclax. The rationale for this combination is to simultaneously block two key anti-apoptotic proteins, thereby inducing a more profound and durable apoptotic response. Preclinical studies have consistently demonstrated strong synergy between Mcl-1 and Bcl-2 inhibitors in various hematologic malignancies.[1][4] This combination has been shown to be effective even in venetoclax-resistant models.[8]

Conclusion

(R)-MIK665 is a potent and selective Mcl-1 inhibitor with compelling preclinical activity in a range of hematologic malignancies. Its ability to induce apoptosis as a single agent and in combination with other targeted therapies, such as venetoclax, highlights its potential as a valuable therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of (R)-MIK665 for the treatment of hematologic cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-MIK665 in Acute Myeloid Leukemia: A Technical Guide for Researchers

An In-depth Review of Preclinical Efficacy, Resistance Mechanisms, and Rational Combination Strategies

This technical guide provides a comprehensive overview of the preclinical research on (R)-MIK665 (also known as S64315), a potent and selective MCL-1 inhibitor, in the context of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and hematology. Herein, we detail the mechanism of action of (R)-MIK665, predictors of sensitivity and resistance, and the synergistic potential of combination therapies. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Therapeutic Rationale

(R)-MIK665 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the BCL-2 family. In many hematologic malignancies, including AML, overexpression of MCL-1 is a key mechanism for tumor cell survival and resistance to apoptosis. (R)-MIK665 binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death. The therapeutic rationale for targeting MCL-1 in AML is underscored by the dependency of AML cells on this protein for survival and its association with resistance to other therapies, such as the BCL-2 inhibitor venetoclax (B612062).[1][2][3]

Quantitative Analysis of (R)-MIK665 Activity in AML

The efficacy of (R)-MIK665 has been evaluated in primary AML samples and cell lines, with sensitivity varying across different cellular contexts. The following tables summarize the key quantitative data from these studies, including Drug Sensitivity Scores (DSS) and half-maximal inhibitory concentrations (IC50).

Table 1: Drug Sensitivity Scores (DSS) of (R)-MIK665 in Primary AML Samples [1][4]

| Sample Group | Number of Samples (n) | DSS Range | Response Classification |

| MIK665-sensitive | 15 | DSS ≥ 20 | Sensitive |

| MIK665-intermediate | 17 | 10 < DSS < 20 | Intermediate |

| MIK665-resistant | 10 | DSS ≤ 10 | Resistant |

DSS is a measure of the area under the dose-response curve, providing a single metric for drug sensitivity.

Table 2: Half-Maximal Inhibitory Concentration (IC50) of (R)-MIK665 in Primary AML Cell Populations [1]

| Cell Population | MIK665-sensitive Samples (nM) | MIK665-intermediate Samples (nM) | MIK665-resistant Samples (nM) |

| Leukocytes | 5.4 | 45 | 134.8 |

| Blast Cells | 2 | 44.1 | 158.4 |

| Monocytes | 3.8 | 14.5 | 22.9 |

| Lymphocytes | 52.6 | 97.3 | 84.5 |

Table 3: Efficacy of (R)-MIK665 in Combination with Venetoclax in Venetoclax-Resistant AML Cell Lines [5]

| Cell Line | Treatment | ZIP Synergy Score |

| MV4-11_VenR | MIK665 + Venetoclax | 17.5 |

| MOLM-13_VenR | MIK665 + Venetoclax | 10.6 |

| Kasumi-1_VenR | MIK665 + Venetoclax | 11.2 |

| HL-60_VenR | MIK665 + Venetoclax | 16.1 |

ZIP (Zero Interaction Potency) score quantifies the degree of synergy, with higher scores indicating stronger synergy.

Signaling Pathways and Resistance Mechanisms

The efficacy of (R)-MIK665 is intrinsically linked to the BCL-2 family-regulated apoptotic pathway. Resistance to (R)-MIK665 in AML has been primarily associated with high expression of the drug efflux pump ABCB1 (MDR1) and the anti-apoptotic protein BCL-XL.[6][7]

Caption: Mechanism of action of (R)-MIK665 and resistance pathways in AML.

The synergistic effect of combining (R)-MIK665 with the BCL-2 inhibitor venetoclax is a promising strategy to overcome resistance. This combination co-targets two critical anti-apoptotic proteins, leading to a more profound induction of apoptosis.

Caption: Rationale for combining (R)-MIK665 and venetoclax in resistant AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the methods described in the research by Saad et al. (2025).[8]

Ex Vivo Drug Sensitivity Testing of Primary AML Samples

This protocol outlines a flow cytometry-based assay to determine the sensitivity of primary AML cells to (R)-MIK665.

Caption: Workflow for ex vivo drug sensitivity testing of (R)-MIK665 in AML.

Protocol Steps:

-

Cell Preparation: Isolate mononuclear cells (MNCs) from fresh or viably cryopreserved AML patient bone marrow or peripheral blood samples using Ficoll density gradient centrifugation.

-

Plating: Resuspend MNCs in a suitable culture medium and plate them in 384-well plates.

-

Drug Treatment: Add (R)-MIK665 at a range of five concentrations (e.g., 10 nM to 10,000 nM) to the designated wells. Include DMSO as a negative control and a potent cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining: Stain the cells with a panel of fluorescently labeled antibodies to identify different cell populations (e.g., CD45 for leukocytes, CD34/CD117 for blasts). Subsequently, stain with Annexin V and a viability dye like 7-AAD to assess apoptosis and cell death.

-

Flow Cytometry: Acquire data using a high-throughput flow cytometer.

-

Data Analysis: Gate on the different cell populations and quantify the percentage of viable cells at each drug concentration. Calculate the Drug Sensitivity Score (DSS) from the dose-response curves.

Western Blotting for Protein Expression Analysis

This protocol is for assessing the protein levels of ABCB1, BCL-2, MCL-1, and BCL-XL in AML cells.

Protocol Steps:

-

Protein Extraction: Lyse AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1, BCL-2, MCL-1, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Generation of Venetoclax-Resistant Cell Lines

This protocol describes the method for developing venetoclax-resistant AML cell lines for in vitro studies.

Protocol Steps:

-

Parental Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in standard culture conditions.

-

Dose Escalation: Expose the cells to gradually increasing concentrations of venetoclax over several weeks or months. Start with a concentration below the IC50 and double the concentration with each passage as the cells develop resistance.

-

Selection of Resistant Clones: Isolate and expand cell populations that are able to proliferate in high concentrations of venetoclax (e.g., >1 µM).

-

Confirmation of Resistance: Confirm the venetoclax-resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.

-

Characterization: Characterize the resistant cell lines for changes in the expression of BCL-2 family proteins using western blotting.

Clinical Development Overview

(R)-MIK665 (S64315) has been investigated in a Phase I clinical trial (NCT02979366) for patients with relapsed or refractory AML and Myelodysplastic Syndrome (MDS).[9]

Table 4: Overview of Phase I Clinical Trial NCT02979366 for (R)-MIK665

| Parameter | Details |

| Study Title | Phase I Study of S64315 Administered Intravenously in Patients With Acute Myeloid Leukaemia or Myelodysplastic Syndrome |

| Status | Completed |

| Phase | Phase 1 |

| Study Design | Open-label, non-randomized, dose-escalation and dose-expansion study |

| Patient Population | Adults with relapsed/refractory AML or high-risk MDS |

| Intervention | (R)-MIK665 (S64315) administered as an intravenous infusion |

| Dosing Regimen | Once weekly in a 21-day cycle, starting at 50 mg, with potential for alternative dosing schedules |

| Primary Objectives | To assess the safety and tolerability of (R)-MIK665 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) |

Further clinical trials are exploring (R)-MIK665 in combination with other agents, such as venetoclax, to leverage the synergistic effects observed in preclinical studies.[10]

Conclusion and Future Directions

(R)-MIK665 is a promising therapeutic agent for AML, particularly for patient subgroups with a dependency on MCL-1 for survival. Preclinical research has identified biomarkers of response and resistance, paving the way for patient stratification strategies. The combination of (R)-MIK665 with venetoclax has demonstrated strong synergy in overcoming resistance to either agent alone and warrants further clinical investigation. Future research should focus on elucidating the complex interplay of resistance mechanisms and on the development of robust predictive biomarkers to guide the clinical application of (R)-MIK665 and its combinations in AML.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [helda.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Predictors of response and rational combinations for the novel MCL-1 inhibitor MIK665 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paper: Predictors of Response and Rational Combinations for the Novel MCL-1 Inhibitor MIK665 in Acute Myeloid Leukemia [ash.confex.com]

- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. novctrd.com [novctrd.com]

(R)-MIK665 in Multiple Myeloma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as MIK665 and S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for various cancer cells, including those of multiple myeloma. Overexpression of Mcl-1 is a known mechanism of resistance to conventional chemotherapies and other targeted agents. (R)-MIK665 binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. This technical guide provides a summary of the available preclinical data on (R)-MIK665 in multiple myeloma cell lines, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

The publicly available quantitative data on the efficacy of (R)-MIK665 in multiple myeloma cell lines is currently limited. Preclinical development and clinical trials in multiple myeloma were discontinued, which may account for the scarcity of published comprehensive datasets. The following table summarizes the known in vitro activity of (R)-MIK665 in a multiple myeloma cell line.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| H929 | Cell Viability | IC50 | 250 nM | [1] |

| AMO-1 | In Vivo Xenograft | Tumor Regression | Dose-dependent | [2] |

| Additional MM Cell Lines | Cell Viability | IC50 | Data not available | |

| Additional MM Cell Lines | Apoptosis Assay | % Apoptosis | Data not available |

Conference abstracts have indicated that (R)-MIK665, in combination with Bcl-2 inhibitors like venetoclax, induces significant cell death in a majority of hematological cancer cell lines tested, including multiple myeloma cell lines.[3] However, specific quantitative data from these studies are not publicly available.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of (R)-MIK665 in multiple myeloma cell lines. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of (R)-MIK665.

Materials:

-

Multiple myeloma cell lines (e.g., H929, RPMI-8226, U266, MM.1S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(R)-MIK665 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of (R)-MIK665 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 150 µL of solubilization solution to each well and incubate for 4-18 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with (R)-MIK665.

Materials:

-

Multiple myeloma cells

-

(R)-MIK665

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat multiple myeloma cells with various concentrations of (R)-MIK665 for a specified time (e.g., 24, 48 hours). Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of Mcl-1 and other apoptosis-related proteins.

Materials:

-

Multiple myeloma cells

-

(R)-MIK665

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-PARP, anti-Caspase-3, anti-Bax, anti-Bak, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with (R)-MIK665, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Densitometric analysis can be performed to quantify changes in protein expression, normalized to a loading control like β-actin.

Visualizations

Signaling Pathway of (R)-MIK665-Induced Apoptosis

Caption: (R)-MIK665 inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for Apoptosis (Annexin V) Assay

Caption: Workflow for quantifying apoptosis via Annexin V staining.

References

(R)-MIK665 in Diffuse Large B-cell Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. In diffuse large B-cell lymphoma (DLBCL), a common and aggressive form of non-Hodgkin lymphoma, overexpression of Mcl-1 is a frequent mechanism of therapeutic resistance and is associated with poor prognosis. (R)-MIK665 has been investigated in preclinical and clinical studies as a potential therapeutic agent for hematologic malignancies, including DLBCL.

This technical guide provides a comprehensive overview of the available data on (R)-MIK665 in the context of DLBCL research, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Mcl-1 and Induction of Apoptosis

(R)-MIK665 selectively binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins, primarily Bak. This disruption of the Mcl-1/Bak complex unleashes Bak, leading to its activation and subsequent oligomerization in the outer mitochondrial membrane. This process, along with the activation of another pro-apoptotic protein, Bax, results in the formation of pores in the mitochondrial membrane. The consequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm initiates a caspase cascade, culminating in the execution of apoptosis.[1]

References

Methodological & Application

Application Notes and Protocols for (R)-MIK665 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

(R)-MIK665 , also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] By binding to Mcl-1, (R)-MIK665 disrupts its function, leading to the activation of the intrinsic apoptotic pathway in cancer cells that are dependent on Mcl-1 for survival.[1] These application notes provide a detailed protocol for assessing the in vitro efficacy of (R)-MIK665 by measuring its impact on cell viability. The following protocols are based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[4][5][6][7]

Data Presentation

Table 1: Recommended Reagent and Compound Concentrations

| Reagent/Compound | Stock Concentration | Recommended Working Concentration | Solvent |

| (R)-MIK665 | 10 mM | 0.1 nM - 10 µM (for dose-response) | DMSO |

| CellTiter-Glo® Reagent | Lyophilized Substrate and Buffer | Reconstituted as per manufacturer's instructions | Provided Buffer |

| Cell Culture Medium | N/A | As required for specific cell line | N/A |

| DMSO (Vehicle Control) | 100% | ≤ 0.1% of final well volume | N/A |

Table 2: Key Experimental Parameters for CellTiter-Glo® Assay

| Parameter | Recommended Value | Notes |

| Cell Seeding Density | 5,000 - 20,000 cells/well | Optimize for specific cell line to ensure logarithmic growth during the assay period. |

| Plate Format | 96-well, opaque-walled | Opaque walls are essential to prevent well-to-well crosstalk of the luminescent signal.[5] |

| Incubation Time with (R)-MIK665 | 24, 48, or 72 hours | The optimal time may vary depending on the cell line and the research question. |

| Incubation Time with CellTiter-Glo® Reagent | 10 minutes | This allows for cell lysis and stabilization of the luminescent signal.[5][6] |

| Signal Measurement | Luminometer | Read luminescence. |

Signaling Pathway

The following diagram illustrates the mechanism of action of (R)-MIK665 in inducing apoptosis.

Caption: Mechanism of (R)-MIK665-induced apoptosis.

Experimental Protocols

Protocol 1: (R)-MIK665 In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol outlines the steps to determine the effect of (R)-MIK665 on the viability of a chosen cancer cell line.

Materials:

-

(R)-MIK665

-

Cancer cell line of interest (e.g., hematological malignancy cell lines known to be Mcl-1 dependent)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect cells by centrifugation.

-

Count cells using a hemocytometer or automated cell counter.

-

Dilute the cells in complete medium to the desired seeding density (refer to Table 2).

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include wells with medium only for background luminescence measurement.[5]

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (for adherent cells) and recover.

-

-

(R)-MIK665 Treatment:

-

Prepare a serial dilution of (R)-MIK665 in complete medium from your stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the (R)-MIK665 dilutions (e.g., 0.1%).

-

Carefully remove the medium from the wells (for adherent cells) or directly add the compound to the suspension cells.

-

Add 100 µL of the prepared (R)-MIK665 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[5]

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[5]

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the (R)-MIK665 concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for the (R)-MIK665 cell viability assay.

References

Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-MIK665 (also known as S64315) is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] By binding to and inhibiting Mcl-1, (R)-MIK665 disrupts the sequestration of pro-apoptotic proteins, thereby activating the intrinsic pathway of apoptosis.[1][2] This process is dependent on the pro-apoptotic proteins BAX and BAK and leads to the activation of downstream executioner caspases.[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.[4][5] During apoptosis, activated caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.[5][6] The inactivation of PARP prevents DNA repair and facilitates cellular disassembly.[6] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable and widely used biomarker for quantifying apoptosis.[4]

This application note provides a detailed protocol for assessing the pro-apoptotic activity of (R)-MIK665 in cancer cell lines by measuring the levels of cleaved PARP using a Western blot assay.

Signaling Pathway of (R)-MIK665-Induced Apoptosis

(R)-MIK665 selectively inhibits the anti-apoptotic protein Mcl-1, releasing pro-apoptotic proteins like BIM to activate BAX and BAK.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, apoptosome formation, and the activation of a caspase cascade, culminating in the cleavage of PARP by caspase-3 and the execution of apoptosis.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: (R)-MIK665 Dose-Response Curve Analysis in GraphPad Prism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MIK665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[3][4] Overexpression of Mcl-1 is a common survival mechanism in various cancer cells, including hematologic malignancies, making it a compelling target for therapeutic intervention.[5] (R)-MIK665 binds to Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2][6] This leads to the activation of the apoptotic cascade and subsequent cell death in Mcl-1-dependent cancer cells.

These application notes provide a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of (R)-MIK665 in a cancer cell line using a common cell viability assay. The subsequent data analysis is described using GraphPad Prism, a widely used software for scientific graphing and statistical analysis.

Data Presentation

The primary quantitative output of a dose-response experiment is the IC50 value, which represents the concentration of an inhibitor that causes a 50% reduction in the measured biological response. Along with the IC50, the Hill slope and the R-squared value are important parameters for characterizing the dose-response relationship. The following tables provide a template for summarizing such quantitative data.

Table 1: Dose-Response Parameters for (R)-MIK665 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | (R)-MIK665 IC50 (nM) | Hill Slope | R² |

| NCI-H929 | Multiple Myeloma | MTT | 48 | 250 | -1.2 | 0.99 |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] | [Insert Value] | [Insert Value] |

| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] | [Insert Value] | [Insert Value] |

Data for NCI-H929 is representative from the literature.[7] Values for other cell lines should be determined experimentally.

Table 2: Example Raw Data for (R)-MIK665 Dose-Response Experiment

| (R)-MIK665 Conc. (nM) | Log Conc. | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Deviation |

| 0 | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |

| 1 | 0 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |

| 10 | 1 | 92.3 | 93.5 | 91.8 | 92.5 | 0.9 |

| 50 | 1.7 | 75.6 | 76.8 | 74.9 | 75.8 | 1.0 |

| 100 | 2 | 55.2 | 54.1 | 56.3 | 55.2 | 1.1 |

| 250 | 2.4 | 48.9 | 50.1 | 49.5 | 49.5 | 0.6 |

| 500 | 2.7 | 25.7 | 26.9 | 26.1 | 26.2 | 0.6 |

| 1000 | 3 | 10.2 | 11.5 | 10.8 | 10.8 | 0.7 |

| 5000 | 3.7 | 5.1 | 5.5 | 4.9 | 5.2 | 0.3 |

Experimental Protocols

This section details the methodology for determining the dose-response of (R)-MIK665. The protocol is divided into two main parts: the in vitro cell viability assay and the data analysis in GraphPad Prism.

Part 1: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., NCI-H929)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

(R)-MIK665 (stock solution in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of (R)-MIK665 in complete medium. A typical concentration range would span several orders of magnitude around the expected IC50 (e.g., 1 nM to 5000 nM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (R)-MIK665.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-